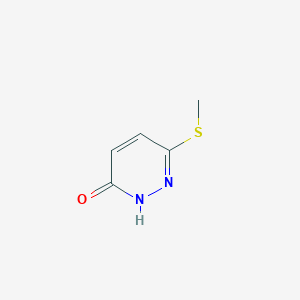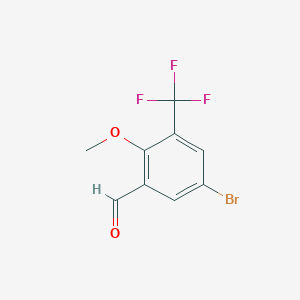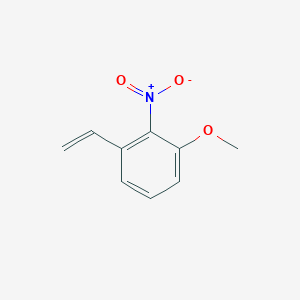![molecular formula C12H8ClN3O3S B8654972 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine CAS No. 832717-29-0](/img/structure/B8654972.png)
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both oxazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methanesulfonyl)aniline with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxazole and pyrimidine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds containing oxazole and pyrimidine rings, such as:
- 7-Chloro-3-[4-(methylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine
- 7-Chloro-3-[4-(ethylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine
Uniqueness
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Propiedades
Número CAS |
832717-29-0 |
|---|---|
Fórmula molecular |
C12H8ClN3O3S |
Peso molecular |
309.73 g/mol |
Nombre IUPAC |
7-chloro-3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3O3S/c1-20(17,18)8-4-2-7(3-5-8)9-10-11(19-16-9)12(13)15-6-14-10/h2-6H,1H3 |
Clave InChI |
OUPAMRWFKPSWLZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
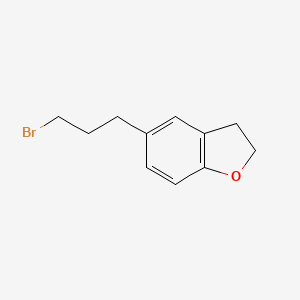


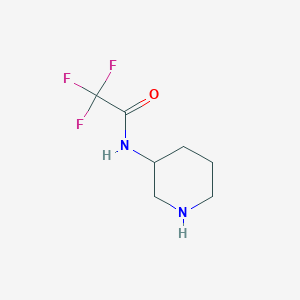
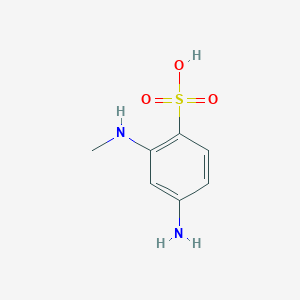
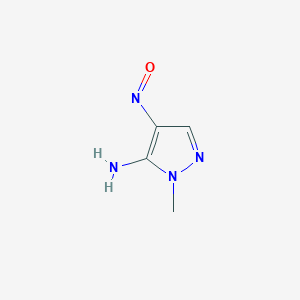
![3-Chloro-5,6-dimethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8654957.png)



